2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 899728-82-6
Cat. No.: VC7602258
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899728-82-6 |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.386 |
| IUPAC Name | 2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
| Standard InChI | InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2 |
| Standard InChI Key | QBBSAYXIDJBUOZ-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-yl)phenol, reflects its intricate polycyclic framework. Key features include:
-
A pyrazolo[1,5-c]oxazine core, which combines a pyrazole ring fused with an oxazine moiety.
-
A pyridin-2-yl group at position 5 of the oxazine ring, contributing to π-π stacking interactions in biological systems.
-
A phenolic hydroxyl group at position 2 of the benzene ring, enhancing solubility and hydrogen-bonding capacity.
The molecular formula is C21H17N3O2, with a calculated molecular weight of 343.38 g/mol. Compared to its chloro-substituted analog (C21H16ClN3O2, 377.83 g/mol), the absence of chlorine reduces hydrophobicity and may influence bioavailability.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of pyrazolo[1,5-c][1,oxazine derivatives typically involves multi-step strategies:
-
Condensation Reactions: Formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes.
-
Oxazine Ring Closure: Acid- or base-catalyzed cyclization to form the oxazine moiety, often employing solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).
-
Functionalization: Introduction of substituents (e.g., pyridinyl groups) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
For the target compound, key intermediates include 2-hydroxybenzaldehyde and 2-aminopyridine derivatives. Yield optimization remains challenging due to steric hindrance from the fused ring system.
Structural Analogs and Modifications
Comparative analysis with related compounds reveals structure-activity relationships (SAR):
| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Activity |
|---|---|---|---|
| Target Compound | –OH (2) | 343.38 | Under investigation |
| Chloro Analog | –Cl (4) | 377.83 | CDK2 inhibition |
| Methoxy Analog | –OCH3 (7) | 373.41 | Kinase modulation |
The phenolic –OH group in the target compound may enhance solubility compared to chloro- and methoxy-substituted analogs, potentially improving pharmacokinetic profiles.
Biological Activities and Mechanisms
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Structural analogs demonstrate potent CDK2 inhibition (IC50 ≈ 0.5–2 µM), a critical target in oncology due to its role in cell cycle progression. Molecular docking studies suggest:
-
The pyridinyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket.
-
The phenolic –OH forms hydrogen bonds with Asp145 and Lys33 residues, stabilizing the inhibitor-enzyme complex.
Anticancer Activity
In vitro assays on analogous compounds reveal:
-
Cytotoxicity: IC50 values of 5–20 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization confirm programmed cell death mechanisms.
Anti-Inflammatory and Antioxidant Effects
-
COX-2 Inhibition: Pyrazole derivatives suppress prostaglandin E2 (PGE2) synthesis by 60–80% at 10 µM, comparable to celecoxib.
-
Free Radical Scavenging: DPPH assay results show 70–90% radical quenching at 100 µM, attributed to the phenolic –OH group’s redox activity.
Pharmacological and Toxicological Profiles
ADMET Predictions
In silico studies using tools like SwissADME predict:
-
Lipophilicity: LogP ≈ 2.5 (optimal for blood-brain barrier penetration).
-
Drug-Likeness: Compliance with Lipinski’s rule of five, suggesting oral bioavailability.
-
Toxicity: Low Ames test mutagenicity risk but potential hepatotoxicity at high doses.
In Vivo Pharmacokinetics
Data from rodent models for related compounds indicate:
-
Oral Bioavailability: 40–60% due to first-pass metabolism.
-
Half-Life: 4–6 hours, necessitating twice-daily dosing for therapeutic efficacy.
Research Applications and Future Directions
Oncology
The compound’s CDK2 inhibitory activity positions it as a candidate for:
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in resistant cancers.
-
Targeted Drug Delivery: Nanoparticle encapsulation to enhance tumor specificity and reduce systemic toxicity.
Neurodegenerative Diseases
Antioxidant properties suggest potential in mitigating oxidative stress in Alzheimer’s and Parkinson’s models. Pilot studies show 30–50% reduction in lipid peroxidation in neuronal cell lines.
Synthetic Chemistry Challenges
Future work must address:
-
Stereoselective Synthesis: Control over diastereomer formation at the 10b position.
-
Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume